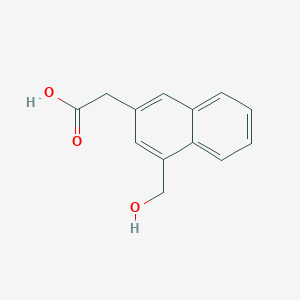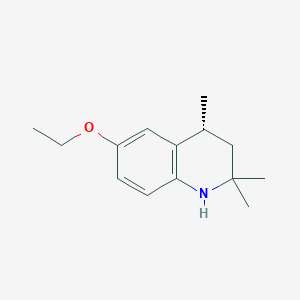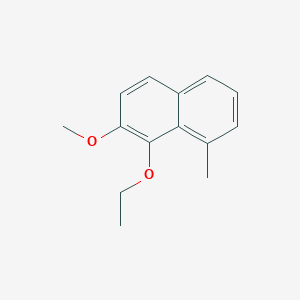
3-(Isoquinolin-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isoquinolin-5-yl)aniline is a heterocyclic aromatic amine that features an isoquinoline ring fused to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both isoquinoline and aniline functionalities within a single molecule provides unique chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives . Subsequent functionalization of the isoquinoline ring can be achieved through various substitution reactions to introduce the aniline group.
Industrial Production Methods: Industrial production of 3-(Isoquinolin-5-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization and substitution reactions. Additionally, continuous flow reactors and other advanced techniques can be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Isoquinolin-5-yl)aniline undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or aniline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions include various substituted isoquinoline and aniline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(Isoquinolin-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(Isoquinolin-5-yl)aniline involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the aniline group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Quinoline: A nitrogen-containing heterocycle with a similar structure but lacking the aniline group.
Isoquinoline: The parent compound of 3-(Isoquinolin-5-yl)aniline, without the aniline substitution.
Aniline: A simple aromatic amine without the isoquinoline ring.
Uniqueness: this compound is unique due to the combination of isoquinoline and aniline functionalities, which imparts distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
852570-79-7 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-isoquinolin-5-ylaniline |
InChI |
InChI=1S/C15H12N2/c16-13-5-1-3-11(9-13)14-6-2-4-12-10-17-8-7-15(12)14/h1-10H,16H2 |
InChI Key |
LNADNKNBTZGFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)
![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)



![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)
![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)

![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)





